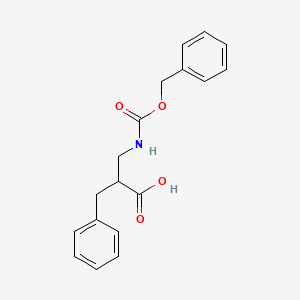![molecular formula C11H17Cl2NO B13543377 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a spirocyclic system, which includes a bicyclo[3.2.1]octane core fused with a cyclopropane ring. The compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of the final compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
3’-cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]hydrochloride: A structurally related compound with similar chemical properties.
Uniqueness
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is unique due to its spirocyclic structure and the presence of both bicyclo[3.2.1]octane and cyclopropane rings. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H17Cl2NO |
|---|---|
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11;/h8-9H,1-7H2;1H |
Clé InChI |
IQNNHLRKSITAOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3(CC3)CC1N2CC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


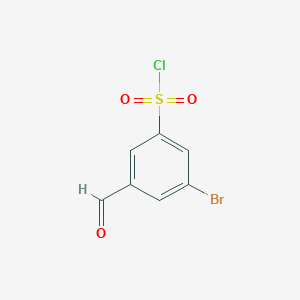
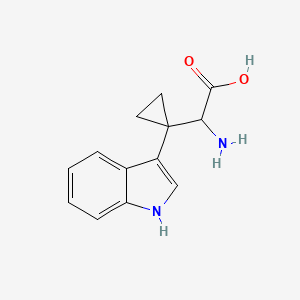
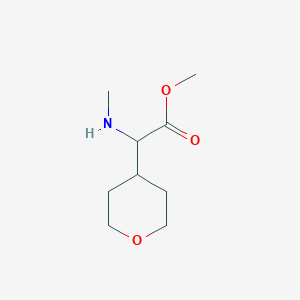
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)



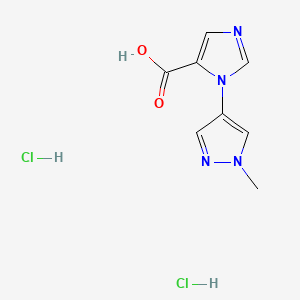
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
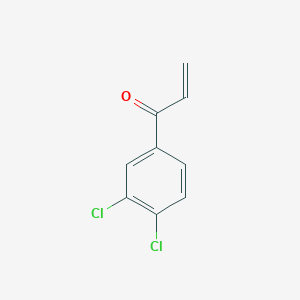
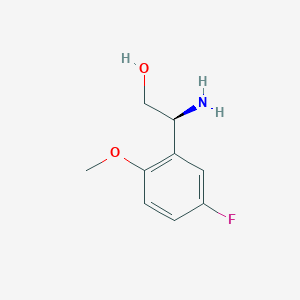
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)

